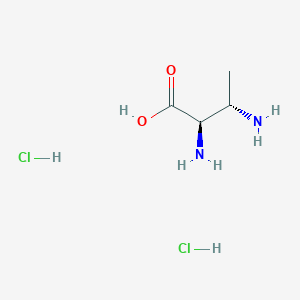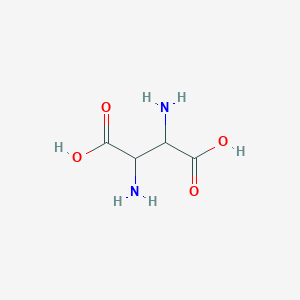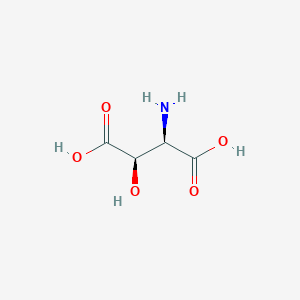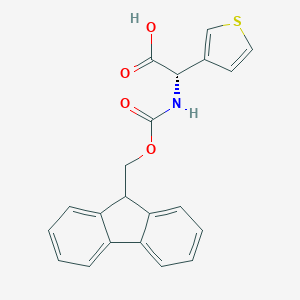
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a fluorene group, a thiophene group, and an acetic acid group. The InChI code for this compound is 1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 379.44. It is recommended to be stored at 4°C. Its purity is listed as 98%. The compound’s linear formula is C21H17NO4S .Wissenschaftliche Forschungsanwendungen
Tissue Engineering
Fmoc-(S)-3-Thienylglycine derivatives have been utilized in the development of peptide-based hydrogels (PHGs) . These hydrogels are biocompatible and have the potential to act as extracellular matrices, which are crucial for tissue engineering. They support cell adhesion, survival, and duplication, making them suitable for creating scaffolds that can aid in tissue regeneration .
Drug Delivery Systems
The self-assembling nature of Fmoc-derivatized peptides allows for the creation of hydrogels that can be used as drug delivery systems. These systems can be designed to respond to various stimuli, enabling controlled release of therapeutic agents at targeted sites within the body .
Biomedical Imaging
Fmoc-(S)-3-Thienylglycine derivatives can be incorporated into hydrogels that serve as contrast agents in biomedical imaging. Their chemical structure allows for the attachment of imaging moieties, which can enhance the visibility of biological structures during diagnostic procedures .
Bioprinting
The structural properties of Fmoc-derivatized peptides make them suitable for bioprinting applications. They can form stable structures that can be used to print three-dimensional biological tissues, which is a growing area of research in regenerative medicine .
Cell Culture Platforms
Due to their biocompatibility and tunable mechanical properties, Fmoc-(S)-3-Thienylglycine-based hydrogels can be used as platforms for cell culture. They provide a physiologically relevant environment that can mimic the conditions of the human body, facilitating the study of cellular behaviors in vitro .
Sensor Development
The responsiveness of Fmoc-derivatized peptide hydrogels to chemical and physical stimuli makes them ideal candidates for developing sensors. These sensors can detect changes in the environment, such as pH or temperature, and have potential applications in both medical diagnostics and environmental monitoring .
Wirkmechanismus
Target of Action
Fmoc-(S)-3-Thienylglycine, also known as fmoc-l-(3-thienyl)glycine, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during the peptide bond formation .
Mode of Action
The Fmoc group in Fmoc-(S)-3-Thienylglycine acts as a protective group for the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group without affecting other parts of the molecule . Once the Fmoc group is removed, the exposed amino group can react with the carboxyl group of another amino acid to form a peptide bond .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-(S)-3-Thienylglycine is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The removal of the Fmoc group exposes the amino group, allowing it to react with the carboxyl group of another amino acid to form a peptide bond . This process is repeated multiple times to create a peptide chain of the desired length .
Pharmacokinetics
It’s important to note that the fmoc group is stable under acidic conditions, which could potentially influence its stability and reactivity in different environments .
Result of Action
The result of the action of Fmoc-(S)-3-Thienylglycine is the formation of peptide bonds, leading to the synthesis of peptides . This is a crucial process in biochemistry and molecular biology, as peptides and proteins play vital roles in virtually all biological processes .
Action Environment
The action of Fmoc-(S)-3-Thienylglycine is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment can significantly influence the efficiency of peptide bond formation . Additionally, the presence of other reactive groups or compounds in the environment could potentially interfere with the action of Fmoc-(S)-3-Thienylglycine .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJSFSUCQXAJC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CSC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590423 |
Source


|
| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid | |
CAS RN |
1217706-09-6 |
Source


|
| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)

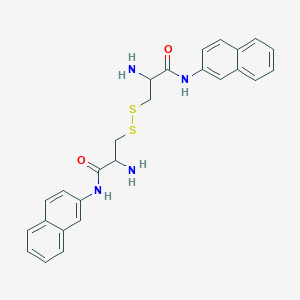




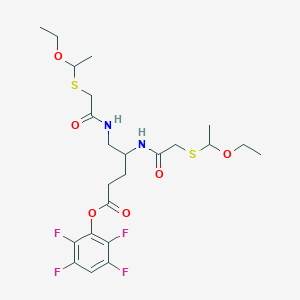
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
